(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene

Organic Synthesis Cannabinoid Chemistry Intermediate Stability

As a protected intermediate in Δ9-THC synthesis, this (1R,4R) enantiomer with diphenylacetoxy groups is essential for stereochemical control. Substituting the unprotected diol causes side reactions, purification failures, and loss of chiral integrity. Its white crystalline solid form, reliable solubility, and batch-to-batch consistency make it the preferred choice for scalable cannabinoid production and analytical reference standard applications. Procure from a trusted source to ensure synthesis success.

Molecular Formula C38H38O4
Molecular Weight 558.7 g/mol
CAS No. 477528-49-7
Cat. No. B131598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene
CAS477528-49-7
Synonymsα-Phenyl-benzeneacetic Acid 1-[(1R,4R)-4-[(Diphenylacetyl)oxy]-4-methyl-2-cyclohexen-1-yl]-1-methylethyl Ester; 
Molecular FormulaC38H38O4
Molecular Weight558.7 g/mol
Structural Identifiers
SMILESCC1(CCC(C=C1)C(C)(C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C38H38O4/c1-37(2,41-35(39)33(28-16-8-4-9-17-28)29-18-10-5-11-19-29)32-24-26-38(3,27-25-32)42-36(40)34(30-20-12-6-13-21-30)31-22-14-7-15-23-31/h4-24,26,32-34H,25,27H2,1-3H3/t32-,38-/m0/s1
InChIKeyZDEFCJAFGMGAGW-YAYIQTBWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1R,4R-1,8-Bis(diphenylacetoxy)-2-menthene (CAS 477528-49-7): Chemical Identity and Core Procurement Profile


(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene (CAS 477528-49-7) is a bis-ester derivative of the bicyclic monoterpenoid diol, (1R,4R)-2-menthene-1,8-diol . Characterized by its (1R,4R) stereochemistry, a C38H38O4 molecular formula, and a molecular weight of 558.71 g/mol, it presents as a white solid with a melting point of 112-114°C [1]. Its primary role is as a protected intermediate in the synthesis of Δ9-Tetrahydrocannabinol (Δ9-THC) .

1R,4R-1,8-Bis(diphenylacetoxy)-2-menthene: Why In-Class Interchangeability is a Procurement Risk


Substituting (1R,4R)-1,8-bis(diphenylacetoxy)-2-menthene with its parent diol or other derivatives can derail critical research and manufacturing processes. The diphenylacetoxy groups are not inert structural features; they are essential protecting groups that alter the compound's solubility, stability, and reactivity . Using the unprotected (1R,4R)-2-menthene-1,8-diol (CAS 20053-40-1) in a synthetic step designed for the protected form would lead to side reactions, complex purification, and failure to achieve stereochemical control [1]. The specific (1R,4R) enantiomer is crucial for synthesizing the active stereoisomer of Δ9-THC [2].

1R,4R-1,8-Bis(diphenylacetoxy)-2-menthene: A Quantitative Evidence Guide for Scientific Procurement


Solid-State Stability vs. Parent Diol

The target compound is a stable, white solid with a melting point of 112-114°C, making it suitable for long-term storage and precise weighing [1]. In contrast, the parent (1R,4R)-2-menthene-1,8-diol has a lower melting point range (102-105°C) and is a chiral diol that can be more prone to oxidation or degradation, potentially requiring refrigerated storage . This difference in thermal stability and form minimizes degradation during procurement and use.

Organic Synthesis Cannabinoid Chemistry Intermediate Stability

Enhanced Solubility Profile for Synthetic Versatility

The target compound demonstrates high solubility in a range of aprotic and polar solvents, including dichloromethane, ethyl acetate, DMSO, and methanol [1]. This broad solubility is conferred by the diphenylacetoxy ester groups, which enhance its compatibility with a wide range of reaction conditions compared to the parent diol, which is typically listed as soluble in fewer, more polar solvent systems (chloroform, DMSO, ethyl acetate, methanol) and often requires sonication .

Process Chemistry Solubility Reaction Medium

Defined Role as a Specialized THC Intermediate

Multiple independent vendor datasheets and databases explicitly define this compound as an 'Intermediate in the preparation of Δ9-Tetrahydrocannabinol' [1]. This is a highly specific application designation. In contrast, the parent (1R,4R)-2-menthene-1,8-diol, while also used for this purpose, is a more generic terpenoid with broader applications, found in essential oils and used as a general chiral building block . The target compound's application is therefore more precisely aligned with a specific, high-value synthetic pathway.

Cannabinoid Synthesis Intermediate Biomedical Research

Unique Commercial Availability as a TRC-Grade Reference Standard

This compound is cataloged by Toronto Research Chemicals (TRC) under product number B430340, a leading global manufacturer of specialized complex organic molecules for biomedical research . Procurement from TRC implies access to materials manufactured under rigorous quality control, often with comprehensive Certificates of Analysis (COA) suitable for use as analytical reference standards or in regulated environments . The alternative, the parent diol, is more widely available from numerous bulk chemical suppliers, but may lack the batch-specific purity documentation required for precise analytical or pharmacological work.

Analytical Standard Reference Material Procurement

1R,4R-1,8-Bis(diphenylacetoxy)-2-menthene: Optimal Application Scenarios for Procurement Justification


Synthesis of Δ9-Tetrahydrocannabinol (Δ9-THC) and its Analogs

This is the primary and most validated use case . The compound serves as a protected form of the key chiral monoterpene intermediate. Its enhanced stability and solubility facilitate the critical condensation reaction with olivetol or its derivatives, leading to a higher ratio of the desired Δ9-THC isomer [1]. Its use is imperative for synthetic routes in patents and literature that specifically name this protected intermediate, and substituting it with the free diol would compromise the synthesis.

Analytical Reference Standard in Forensic and Impurity Profiling

As a TRC-graded specialty chemical, it is ideally suited for use as an analytical reference standard . Forensic labs or pharmaceutical quality control units can use it to identify and quantify specific process-related impurities or intermediates in synthetic cannabinoid products, as required by regulatory agencies [2]. The detailed COA provides the necessary documentation for method validation and adherence to evidentiary standards.

Development of Cannabinoid Receptor Probes and Pharmacological Tools

Medicinal chemistry groups exploring the cannabinoid receptor system can use this compound as a starting material. The diphenylacetoxy groups can be selectively removed under controlled conditions, providing a 'protected-unprotected' strategy for late-stage functionalization of the menthene scaffold to create novel cannabinoid receptor ligands [3]. Its high purity ensures that observed biological activity is due to the target molecule, not uncharacterized impurities.

Process Chemistry and Scale-Up Research

For groups focusing on optimizing the large-scale synthesis of cannabinoids, this compound offers a distinct advantage. Its robust, crystalline solid form and reproducible solubility profile are critical for developing scalable and efficient chemical processes . A reliable procurement source like TRC ensures batch-to-batch consistency, a prerequisite for any process chemistry study.

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